molecular formula C23H24O7 B2434229 (Z)-tert-butyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620548-10-9

(Z)-tert-butyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2434229
CAS No.: 620548-10-9
M. Wt: 412.438
InChI Key: YDVKHHZWVFYFFG-ODLFYWEKSA-N
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Description

(Z)-tert-butyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and applications in various fields of science and industry.

Properties

IUPAC Name

tert-butyl 2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O7/c1-23(2,3)30-20(24)13-28-15-9-10-16-18(12-15)29-19(21(16)25)11-14-7-6-8-17(26-4)22(14)27-5/h6-12H,13H2,1-5H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVKHHZWVFYFFG-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-tert-butyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a 2,3-dimethoxybenzaldehyde derivative, under acidic or basic conditions. The reaction conditions must be carefully controlled to ensure the formation of the desired (Z)-isomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to maintain precise temperature and pressure conditions. The use of catalysts and solvents is optimized to increase yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Characterization Methods

Structural confirmation is critical for this compound. Common techniques include:

Spectroscopic Analysis

  • 1H and 13C NMR : Used to confirm regiochemistry (e.g., E/Z isomerism via NOESY experiments) .

  • IR Spectroscopy : Identifies functional groups (e.g., ester carbonyl, aromatic rings) .

  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Table 2: Characterization Techniques

TechniqueKey ObservationsSource
1H NMRtert-Butyl singlet (δ 1.18 ppm), aromatic protons (δ 8.26 ppm)
IREster carbonyl peak (~1740 cm⁻¹), aromatic C-H stretches
X-ray DiffractionConfirms E-geometry and spatial arrangement

Potential Chemical Reactions

The compound’s reactivity stems from its functional groups, including the ester, benzofuran core, and benzylidene moiety.

A. Hydrolysis

  • Ester Hydrolysis : Under acidic or basic conditions, the tert-butyl ester may hydrolyze to form a carboxylic acid.

  • Benzofuran Ring Opening : Potential under strongly acidic conditions, though less likely due to the stable aromatic system.

B. Nucleophilic Substitution

  • Sulfonate Ester Reaction : Analogous compounds with sulfonate esters undergo substitution with nucleophiles (e.g., methoxide) .

  • Benzylidene Moiety Reactivity : The dimethoxybenzylidene group may participate in electrophilic aromatic substitution reactions.

Table 3: Reaction Conditions for Analogous Systems

Reaction TypeConditionsOutcomeSource
Ester HydrolysisHCl or NaOH, heatCarboxylic acid formation
Nucleophilic SubstitutionMethanol, NaOMe, room temperatureProduct transformation

Scientific Research Applications

Chemical Properties and Structure

The compound features a tert-butyl ester group linked to a benzylidene derivative and a dihydrobenzofuran moiety. Its unique structure contributes to its diverse biological activities.

Chemistry

In synthetic chemistry, (Z)-tert-butyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate serves as a valuable building block for creating more complex molecules. Its structural characteristics allow it to be used as an intermediate in various organic synthesis pathways.

Synthesis Methods :

  • Cyclization : The formation of the benzofuran core often involves cyclization reactions of suitable precursors under acidic or basic conditions.
  • Continuous Flow Chemistry : This method enhances efficiency and scalability in industrial production.

Biology

Biological research has focused on the potential antioxidant, anti-inflammatory, and antimicrobial properties of this compound. Its ability to scavenge free radicals suggests protective effects against oxidative stress.

Mechanisms of Action :

  • Antioxidant Activity : Protects cells from oxidative damage.
  • Antimicrobial Effects : Potentially inhibits bacterial growth through interactions with cellular components.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential against various diseases, including cancer and infectious diseases. Preliminary studies indicate that derivatives may exhibit significant anticancer activity by inducing apoptosis and inhibiting cell proliferation.

Case Study Insights :

  • Anticancer Properties : Research highlights that similar benzofuran derivatives can inhibit cancer cell growth through mechanisms such as cell cycle arrest and apoptosis induction.
  • Inflammation Reduction : Studies suggest that the compound may reduce inflammatory responses in cellular models.

Industry

The compound is utilized in the pharmaceutical industry for developing new drugs due to its versatile reactivity. Additionally, it finds applications in agrochemicals and other chemical products where its unique properties are advantageous.

Mechanism of Action

The mechanism by which (Z)-tert-butyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzofuran derivatives: : Other benzofuran derivatives with different substituents and functional groups.

  • Benzothiophene derivatives: : Compounds similar to benzofurans but with sulfur atoms in the ring structure.

  • Coumarin derivatives: : Compounds with a similar fused-ring structure but different functional groups.

Uniqueness

(Z)-tert-butyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate stands out due to its specific substituents and the presence of the tert-butyl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

(Z)-tert-butyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl ester group and a benzylidene derivative linked to a dihydrobenzofuran moiety. The structural complexity suggests potential interactions with various biological targets.

Key Properties

PropertyValue
Molecular Weight354.4 g/mol
XLogP3-AA3.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count6
Rotatable Bond Count6

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzofuran have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The proposed mechanisms include:
    • Inhibition of Cell Proliferation : Compounds targeting specific signaling pathways involved in tumor growth.
    • Induction of Apoptosis : Activation of caspases leading to programmed cell death.
    • Cell Cycle Arrest : Interference with the cell cycle progression at various checkpoints.

Case Studies

  • Study on Dihydrobenzofuran Derivatives : A study demonstrated that certain dihydrobenzofuran derivatives exhibited cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
  • Antioxidant Activity : The compound has also been evaluated for its antioxidant properties, which contribute to its anticancer effects by reducing oxidative stress in cells. In vitro assays showed significant free radical scavenging activity .

Research Findings

A comprehensive analysis of various studies reveals the following findings regarding the biological activity of this compound:

  • Cytotoxicity : The compound exhibits selective cytotoxicity against cancer cells while sparing normal cells.
  • Synergistic Effects : When combined with other chemotherapeutic agents, it enhances their efficacy, suggesting potential for combination therapy .

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